3-(4-Benzylpiperazin-1-yl)propanehydrazide 3-(4-Benzylpiperazin-1-yl)propanehydrazide
Brand Name: Vulcanchem
CAS No.: 540760-60-9
VCID: VC7148234
InChI: InChI=1S/C14H22N4O/c15-16-14(19)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13/h1-5H,6-12,15H2,(H,16,19)
SMILES: C1CN(CCN1CCC(=O)NN)CC2=CC=CC=C2
Molecular Formula: C14H22N4O
Molecular Weight: 262.357

3-(4-Benzylpiperazin-1-yl)propanehydrazide

CAS No.: 540760-60-9

Cat. No.: VC7148234

Molecular Formula: C14H22N4O

Molecular Weight: 262.357

* For research use only. Not for human or veterinary use.

3-(4-Benzylpiperazin-1-yl)propanehydrazide - 540760-60-9

Specification

CAS No. 540760-60-9
Molecular Formula C14H22N4O
Molecular Weight 262.357
IUPAC Name 3-(4-benzylpiperazin-1-yl)propanehydrazide
Standard InChI InChI=1S/C14H22N4O/c15-16-14(19)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13/h1-5H,6-12,15H2,(H,16,19)
Standard InChI Key YKWAOYLJMUZSBP-UHFFFAOYSA-N
SMILES C1CN(CCN1CCC(=O)NN)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-(4-Benzylpiperazin-1-yl)propanehydrazide (C₁₄H₂₂N₄O) has a molecular weight of 262.357 g/mol and an IUPAC name of 3-(4-benzylpiperazin-1-yl)propanehydrazide. Its structure combines a piperazine ring substituted with a benzyl group at the N4 position and a propanehydrazide chain at the N1 position (Fig. 1) . The SMILES string C1CN(CCN1CCC(=O)NN)CC2=CC=CC=C2 confirms the connectivity, while the InChIKey YKWAOYLJMUZSBP-UHFFFAOYSA-N provides a unique identifier.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.540760-60-9
Molecular FormulaC₁₄H₂₂N₄O
Molecular Weight262.357 g/mol
IUPAC Name3-(4-benzylpiperazin-1-yl)propanehydrazide
SMILESC1CN(CCN1CCC(=O)NN)CC2=CC=CC=C2
PubChem CID2049230

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized through a two-step process:

  • Michael Addition: Methyl acrylate reacts with 4-benzylpiperazine to form methyl 3-(4-benzylpiperazin-1-yl)propanoate .

  • Hydrazinolysis: Hydrazine hydrate hydrolyzes the ester intermediate, yielding the hydrazide derivative .

Crystallization in ethyl acetate-hexane or diethyl ether-petroleum ether mixtures produces light pink or white solids with melting points of 73–75°C . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 263.1875 .

Spectral Characterization

  • ¹H-NMR: Peaks at δ 1.8–2.1 ppm (piperazine CH₂), δ 3.2–3.5 ppm (N-CH₂-CO), and δ 7.2–7.4 ppm (benzyl aromatic protons) .

  • ¹³C-NMR: Carbonyl resonance at δ 170.5 ppm (C=O) and benzyl carbons at δ 128–137 ppm .

Biological Activity and Mechanism of Action

Cholinesterase Inhibition

In AD-related studies, 3-(4-benzylpiperazin-1-yl)propanehydrazide exhibits moderate AChE inhibition (IC₅₀: 16.91–31.62 µM) . The benzylpiperazine moiety enhances binding to the catalytic anionic site (CAS) of AChE, while the hydrazide group may interact with peripheral anionic sites (PAS) . Comparatively, donepezil (IC₅₀: 0.01 µM) shows stronger inhibition, suggesting room for structural optimization .

Antioxidant Capacity

The compound demonstrates oxygen radical absorbance capacity (ORAC-FL: 4.082–16.715), outperforming reference antioxidants like Trolox (ORAC-FL: 1.0) . However, its DPPH radical scavenging activity is mild (10–20% at 100 µM), indicating a preference for peroxyl radical neutralization .

Metal Chelation

UV-spectroscopy reveals chelation of Cu²⁺, Fe²⁺, and Zn²⁺ ions at physiological pH . Metal dyshomeostasis is implicated in AD progression, making this property critical for mitigating oxidative stress and amyloid-β aggregation .

Drug-Likeness and Pharmacokinetic Predictions

Physicochemical Profiling

Using Schrödinger’s QikProp, the compound exhibits:

  • LogP: 1.8 (optimal range: 1–3)

  • H-bond donors: 2 (≤5 acceptable)

  • BBB permeability: Predicted CNS⁺ (logBB: 0.3) .

Toxicity Risks

No mutagenic or hepatotoxic alerts were flagged in silico, though in vitro cytotoxicity assays remain pending .

Comparative Analysis with Structural Analogs

Piperazine vs. Piperidine Derivatives

Replacing the piperazine ring with piperidine (e.g., 3-(4-benzylpiperidin-1-yl)propanehydrazide) reduces AChE inhibition (IC₅₀: 47.94 µM), underscoring the importance of the piperazine nitrogen for enzyme interaction .

Substituent Effects

Fluorine or methoxy groups on the benzyl ring (e.g., 4-fluorobenzyl) slightly enhance BChE inhibition (IC₅₀: 47.94 µM) but reduce BBB penetration due to increased polarity .

Future Directions and Applications

Structural Modifications

  • Bioisosteric Replacement: Substituting the chromene ring with indole or quinoline may improve AChE affinity .

  • Hybridization: Conjugating with ferulic acid derivatives could augment antioxidant and anti-inflammatory effects .

In Vivo Validation

Pending pharmacokinetic studies in rodent models will assess bioavailability and efficacy in reducing amyloid-β plaque burden .

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